molecular formula C15H20FN5O3S B2742703 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034285-41-9

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2742703
CAS No.: 2034285-41-9
M. Wt: 369.42
InChI Key: GXMOKTMGDFVUIJ-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H20FN5O3S and its molecular weight is 369.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of sulfonamides, a class to which our compound of interest belongs, exhibit significant antimicrobial and antifungal properties. For example, sulfonamide-derived ligands and their transition metal complexes have been synthesized and demonstrated moderate to significant antibacterial activity against various bacterial strains, as well as good antifungal activity against different fungal strains. These findings underscore the potential of sulfonamide derivatives in addressing microbial and fungal infections (Chohan & Shad, 2011).

Herbicidal Activity

Certain derivatives, specifically those incorporating triazolopyrimidine sulfonamide structures, are known to inhibit acetohydroxyacid synthase, an enzyme crucial for plant growth. This inhibition marks them as effective herbicides. A particular study highlighted the development of a novel herbicidal compound, demonstrating its efficacy in vivo against broad-leaf weeds and safety towards crops such as rice, maize, and wheat. This opens up avenues for agricultural applications, where these compounds can be used to manage weed growth while ensuring crop safety (Chen et al., 2009).

Antineoplastic (Anti-cancer) Activity

Sulfonamide derivatives have been investigated for their potential in cancer treatment. A study evaluating the anticancer activity of a novel 1, 2, 4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice demonstrated considerable efficacy, suggesting that certain structural modifications in sulfonamide derivatives could yield potent anticancer agents. This line of research holds promise for developing new therapeutic options for cancer treatment (Arul & Smith, 2016).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been explored for their role in inhibiting various enzymes, such as carbonic anhydrases, which are involved in a myriad of physiological processes including tumor progression. Research into sulfamates incorporating piperazinyl-ureido moieties, for example, has shown efficacy in inhibiting certain isoforms of carbonic anhydrase relevant to cancer, suggesting potential for therapeutic intervention in tumor growth or metastasis (Congiu et al., 2015).

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN5O3S/c1-10-14(11(2)24-20-10)25(22,23)19-7-12-3-5-21(6-4-12)15-17-8-13(16)9-18-15/h8-9,12,19H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMOKTMGDFVUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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